![molecular formula C16H23FN2O B4984444 1-(4-fluorobenzyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B4984444.png)
1-(4-fluorobenzyl)-N-propyl-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to "1-(4-fluorobenzyl)-N-propyl-4-piperidinecarboxamide" often involves complex chemical reactions, including nucleophilic aromatic substitution and coupling reactions. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing related compounds, has been developed through a pilot-scale method involving bromination and diazotization reactions (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their potential applications and interactions. Fluorine atoms, for example, often improve the properties of compounds by increasing their electronegativity, enhancing the stability of formed carbanions, and improving hydrophobic effects, which can lead to good biological activities (Bakhotmah & Al-Otaibi, 2020).
Mechanism of Action
Target of Action
Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s benzylic position is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
They are rapidly and extensively metabolized .
Result of Action
Similar synthetic cannabinoids display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .
Action Environment
The rate of reaction of similar compounds can be influenced by factors such as the difference in electronegativity .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCJUFCCBXSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-propylpiperidine-4-carboxamide |
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